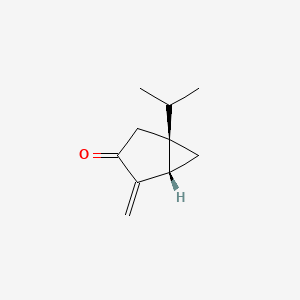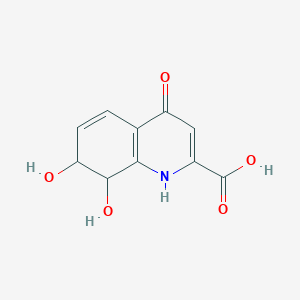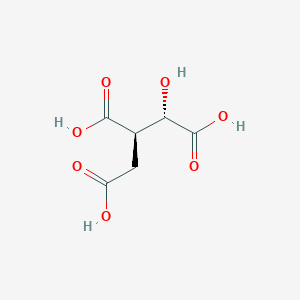
3,4-Pentadienoyl-coenzyme A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Pentadienoyl-coenzyme A is a unique compound that plays a significant role in various biochemical processes. It is a derivative of coenzyme A, which is a crucial cofactor in numerous enzymatic reactions, particularly those involved in the metabolism of fatty acids and the citric acid cycle. The structure of this compound includes a pentadienoyl group attached to the coenzyme A molecule, making it an important intermediate in metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Pentadienoyl-coenzyme A typically involves a chemo-enzymatic approach. One common method includes the use of acyl-CoA dehydrogenases to convert acyl-CoA precursors into enoyl-CoA derivatives. This process can be performed in small-scale laboratory settings without requiring specialized chemical equipment .
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic synthesis using bioreactors. The process includes the fermentation of microorganisms engineered to produce the necessary enzymes for the conversion of precursor molecules into the desired CoA derivatives .
Chemical Reactions Analysis
Types of Reactions
3,4-Pentadienoyl-coenzyme A undergoes various types of chemical reactions, including:
Oxidation: Catalyzed by acyl-CoA dehydrogenases, leading to the formation of enoyl-CoA derivatives.
Reduction: Involves the reduction of double bonds in the pentadienoyl group, often using NADPH as a reducing agent.
Substitution: Reactions where functional groups in the pentadienoyl moiety are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Typically requires acyl-CoA dehydrogenases and oxygen as the oxidizing agent.
Reduction: Utilizes NADPH and specific reductases to achieve the reduction of double bonds.
Substitution: May involve various nucleophiles and specific catalysts to facilitate the substitution reactions.
Major Products Formed
Oxidation: Enoyl-CoA derivatives.
Reduction: Saturated acyl-CoA derivatives.
Substitution: Various substituted acyl-CoA derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Pentadienoyl-coenzyme A has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Pentadienoyl-coenzyme A involves its role as a substrate for various enzymes, particularly acyl-CoA dehydrogenases. These enzymes catalyze the oxidation of the pentadienoyl group, leading to the formation of enoyl-CoA derivatives. The molecular targets include the active sites of these enzymes, where the pentadienoyl group undergoes specific chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2,4-Pentadienoyl-coenzyme A: Another unsaturated acyl-CoA derivative with similar chemical properties.
3-Keto-4-pentenoyl-coenzyme A: A related compound involved in fatty acid metabolism.
Uniqueness
3,4-Pentadienoyl-coenzyme A is unique due to its specific structure, which allows it to participate in distinct biochemical reactions. Its pentadienoyl group provides unique reactivity compared to other acyl-CoA derivatives, making it a valuable compound for studying enzyme mechanisms and metabolic pathways .
Properties
CAS No. |
84061-72-3 |
|---|---|
Molecular Formula |
C26H40N7O17P3S |
Molecular Weight |
847.6 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] penta-3,4-dienethioate |
InChI |
InChI=1S/C26H40N7O17P3S/c1-4-5-6-17(35)54-10-9-28-16(34)7-8-29-24(38)21(37)26(2,3)12-47-53(44,45)50-52(42,43)46-11-15-20(49-51(39,40)41)19(36)25(48-15)33-14-32-18-22(27)30-13-31-23(18)33/h5,13-15,19-21,25,36-37H,1,6-12H2,2-3H3,(H,28,34)(H,29,38)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t15-,19-,20-,21+,25-/m1/s1 |
InChI Key |
HIIKPJHXYKDQAS-ZMHDXICWSA-N |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC=C=C)O |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC=C=C)O |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC=C=C)O |
Synonyms |
3,4-pentadienoyl-CoA 3,4-pentadienoyl-coenzyme A coenzyme A, 3,4-pentadienoyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Hydroxy-8-[(4-sulphonaphthyl)azo]naphthalene-1,3-disulphonic acid](/img/structure/B1217429.png)










![(8S,9S,10S,13S,14S)-17-(2-hydroxyacetyl)-10,13-dimethyl-2,4,5,6,7,8,9,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B1217445.png)
